MELK-T1

Kinase inhibition Biochemical assay IC50 comparison

Off-target kinase inhibition by non-selective MELK inhibitors (e.g., OTSSP167) compromises target validation and confounds experimental results. MELK-T1 solves this with superior selectivity-only 6 of 235 kinases inhibited >50% at 1 µM-and a unique dual mechanism: ATP-competitive catalytic inhibition plus rapid proteasome-dependent MELK degradation. • Selectivity: >50% inhibition at 1 µM against only 6/235 kinases (vs. OTSSP167 extensive off-targets). • Dual Action: Induces MELK degradation (3-10 µM) and activates ATM/CHK2/p53-mediated replicative senescence. • Supply: ≥98% HPLC purity, stored at -20°C, shipped with ice packs for global delivery.

Molecular Formula C21H22N4O2
Molecular Weight 362.4 g/mol
Cat. No. B1514692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMELK-T1
SynonymsMELK-T1
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3
InChIInChI=1S/C21H22N4O2/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26)
InChIKeyGMZCYCKIXQZORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MELK-T1 Chemical Profile and Specifications


MELK-T1 (also known as JNJ-47117096) is a cell-permeable small-molecule inhibitor targeting the maternal embryonic leucine zipper kinase (MELK) catalytic domain [1]. It belongs to the class of ATP-competitive serine/threonine kinase inhibitors and is widely used as a chemical probe in oncology research, particularly in studies of basal-like breast cancer and other malignancies where MELK is overexpressed [2]. The compound demonstrates dual functionality—catalytic inhibition and induction of proteasome-mediated degradation of the MELK protein—and is supplied as a hydrochloride salt (CAS 1610536-69-0) or free base (CAS 1610586-62-3) with ≥98% purity verified by HPLC .

Why MELK-T1 Cannot Be Substituted


Generic substitution among MELK inhibitors is scientifically unsound due to profound disparities in selectivity, mechanism of action, and cellular outcome. The widely used inhibitor OTSSP167, while potent (IC50 0.5 nM), exhibits extensive off-target kinase inhibition (e.g., GSK3A IC50 1.6 nM, PIK3CA 66.5 nM) that confounds target validation and may drive antiproliferative effects independent of MELK [1]. In contrast, MELK-T1 demonstrates significantly improved selectivity, inhibiting only 6 of 235 kinases >50% at 1 µM . More critically, MELK-T1 uniquely triggers rapid proteasome-dependent degradation of the MELK protein—a dual inhibitory/degradative mechanism not observed with HTH-01-091, NVS-MELK8a, or OTSSP167 [2]. These mechanistic and selectivity divergences directly impact experimental reproducibility and data interpretation, necessitating compound-specific selection.

MELK-T1 Potency, Selectivity, and Function


Potency vs. NVS-MELK8a & HTH-01-091

MELK-T1 exhibits an IC50 of 13.5 nM against MELK in the Z'-LYTE kinase assay at apparent Km ATP concentration, a value comparable to the structurally related inhibitor NVS-MELK8a (IC50 11.9 nM) and within 3 nM of the selective probe HTH-01-091 (IC50 10.5 nM) [1]. This places MELK-T1 in the same high-potency tier as leading selective MELK inhibitors, confirming its suitability as an alternative chemical probe in enzymatic studies [1].

Kinase inhibition Biochemical assay IC50 comparison

Kinome-Wide Selectivity vs. OTSSP167

MELK-T1 demonstrates a highly restricted off-target profile, inhibiting only 6 of 235 kinases >50% at 1 µM (including Flt3 with IC50 18 nM) . In stark contrast, OTSSP167 inhibits GSK3A with an IC50 of 1.6 nM and PIK3CA with 66.5 nM, among numerous other off-targets, rendering it unsuitable for target-specific cellular studies [1]. The S(35) selectivity score or equivalent broad profiling indicates MELK-T1's superiority as a chemical probe for unambiguous MELK functional annotation [2].

Kinase selectivity Off-target profiling Chemical probe validation

Proteasome-Dependent MELK Degradation

MELK-T1 triggers a rapid and proteasome-dependent degradation of endogenous MELK protein in MCF-7 breast adenocarcinoma cells, an effect not reported for HTH-01-091, NVS-MELK8a, or OTSSP167 [1]. This dual inhibition/degradation mechanism is corroborated by the accumulation of stalled replication forks and DNA double-strand breaks (DSBs), ultimately inducing replicative senescence . Quantitative immunoblot analysis confirms >50% reduction in MELK protein levels within hours of treatment, a functional outcome that cannot be achieved with simple ATP-competitive inhibitors [1].

Targeted protein degradation MELK Mechanism of action

DNA Damage Response and Senescence

Treatment of MCF-7 cells with 10 µM MELK-T1 induces a robust and sustained ATM/CHK2-mediated DNA damage response, including phosphorylation of p53 (Ser15) and prolonged upregulation of the CDK inhibitor p21, culminating in a replicative senescence phenotype [1]. This functional outcome is quantitatively distinct from the growth arrest observed with selective but non-degrading inhibitors such as HTH-01-091, which fails to elicit the same DNA damage signature or senescence in BBC cells [2]. Microarray analysis of MELK-T1-treated MCF-7 cells reveals downregulation of FOXM1 target genes and upregulation of senescence-associated markers, providing a distinct transcriptional fingerprint [3].

DNA damage tolerance Replication stress Senescence Cancer biology

Flt3-Driven Ba/F3 Antiproliferative Activity

MELK-T1 suppresses Flt3-driven proliferation of Ba/F3 cells with an IC50 of 1.5 µM in the absence of IL-3, while showing no inhibitory effect when IL-3 is present . This demonstrates functional on-target activity against Flt3 in a cellular context. In contrast, no antiproliferative activity was observed in Ba/F3 cells transfected with FGFR1, FGFR3, or KDR at concentrations up to 10 µM, confirming cellular selectivity for Flt3 among related receptor tyrosine kinases . Comparative cellular data for other selective MELK inhibitors in this specific Flt3-driven model are not available, but the lack of activity against FGFR1/3 and KDR underscores the clean cellular profile of MELK-T1 [1].

Cell proliferation Flt3 Ba/F3 Kinase inhibitor

Cell Cycle and S-Phase Effects

At 10 µM, MELK-T1 notably slows MCF-7 cell progression through S-phase, as measured by BrdU incorporation and flow cytometry, and targets MELK to induce replication fork stalling and DNA double-strand breaks (DSBs) [1]. This S-phase slowing is not observed at lower concentrations (3 µM) where only the degradation phenotype is prominent, allowing dose-dependent interrogation of MELK's role in replication stress . In contrast, HTH-01-091 does not induce significant S-phase arrest or DNA damage in the same cell line, underscoring the functional divergence between these selective inhibitors [2].

Cell cycle analysis S-phase arrest DNA replication MCF-7

MELK-T1 Recommended Applications


High-Confidence Target Validation

Use MELK-T1 in parallel with genetic knockout/knockdown approaches to validate MELK-dependent phenotypes. Its superior selectivity (only 6/235 kinases inhibited >50% at 1 µM) ensures that observed effects are not confounded by off-target inhibition of GSK3A, PIK3CA, or mTOR—a critical limitation of OTSSP167 [1]. Researchers should pair MELK-T1 treatment (1-10 µM, 24-72 hours) with CRISPR/Cas9 MELK KO cells to discriminate between catalytic and scaffolding functions [1].

DNA Damage Tolerance and Replication Stress

MELK-T1 is the only MELK inhibitor reported to induce robust ATM/CHK2 activation, p53 Ser15 phosphorylation, and replicative senescence in MCF-7 cells, making it indispensable for studies on MELK-mediated DNA damage tolerance [2]. Typical protocols involve 48-hour treatment at 10 µM in MCF-7 or other breast cancer lines, followed by immunoblotting for γH2AX, phospho-ATM, and senescence-associated β-galactosidase [2]. Note that the degradation phenotype is dose-dependent and can be titrated (3-10 µM) to separate catalytic inhibition from protein depletion effects [2].

Flt3 Cellular Activity Screening

Due to its well-characterized inhibition of Flt3-driven Ba/F3 proliferation (IC50 1.5 µM) and lack of activity against FGFR1/3 or KDR, MELK-T1 serves as a control compound for Flt3 selectivity profiling in cellular kinase panels . Include MELK-T1 at 0.1-10 µM in Ba/F3 assays with IL-3 withdrawal to benchmark Flt3-specific effects, and use the IL-3 rescue condition to confirm on-target mechanism .

SAR Analysis with NVS-MELK8a

MELK-T1 and NVS-MELK8a share a similar chemical scaffold and comparable biochemical potency (IC50 13.5 nM vs 11.9 nM), yet MELK-T1 uniquely induces MELK degradation . Researchers can procure both compounds to dissect the structural determinants of degradation versus simple ATP-competitive inhibition, using tandem enzymatic and cellular degradation assays in MCF-7 or MDA-MB-231 cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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